2-(trifluoromethyl)pyridine-4-sulfonyl fluoride
Description
Structure
3D Structure
Properties
CAS No. |
2167826-04-0 |
|---|---|
Molecular Formula |
C6H3F4NO2S |
Molecular Weight |
229.15 g/mol |
IUPAC Name |
2-(trifluoromethyl)pyridine-4-sulfonyl fluoride |
InChI |
InChI=1S/C6H3F4NO2S/c7-6(8,9)5-3-4(1-2-11-5)14(10,12)13/h1-3H |
InChI Key |
VEGJKBHMHKMYPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)F)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Trifluoromethyl Pyridine 4 Sulfonyl Fluoride and Analogous Pyridine Sulfonyl Fluorides
Strategies Involving Sulfonyl Chloride Precursors
A predominant route to sulfonyl fluorides involves the use of corresponding sulfonyl chlorides as immediate precursors. These reactive intermediates can be converted to the desired sulfonyl fluoride (B91410) through various fluorination techniques.
Nucleophilic Fluoride-Chloride Exchange Reactions
The classic and most common method for synthesizing sulfonyl fluorides is the nucleophilic substitution of chloride with fluoride on a sulfonyl chloride backbone. acs.orgnih.gov This halide exchange (Halex) reaction can be performed under several conditions.
A straightforward and mild approach for the synthesis of sulfonyl fluorides involves the direct chloride/fluoride exchange using potassium fluoride (KF) in a biphasic water/acetone mixture. organic-chemistry.orgnih.gov This method is noted for its operational simplicity and high efficiency, often yielding a broad range of sulfonyl fluorides in high yields, typically between 84–100%. organic-chemistry.org The reaction generally reaches completion within 2 to 4 hours. organic-chemistry.org Research indicates that water plays a crucial role in accelerating the reaction, although an excessive amount can impede the conversion. organic-chemistry.org This protocol's mild conditions and the elimination of hazardous reagents make it a practical and sustainable option for producing various sulfonyl fluorides, including heterocyclic derivatives. organic-chemistry.org
Table 1: Synthesis of Sulfonyl Fluorides via Aqueous KF/Acetone
| Entry | Sulfonyl Chloride Precursor | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzenesulfonyl chloride | Benzenesulfonyl fluoride | 95 |
| 2 | 4-Toluenesulfonyl chloride | 4-Toluenesulfonyl fluoride | 98 |
| 3 | 2-Naphthalenesulfonyl chloride | 2-Naphthalenesulfonyl fluoride | 99 |
| 4 | Pyridine-3-sulfonyl chloride | Pyridine-3-sulfonyl fluoride | 88 |
Data sourced from research on direct chloride/fluoride exchange methodologies. organic-chemistry.orgnih.gov
To enhance the nucleophilicity of the fluoride ion in anhydrous organic solvents, "naked fluoride" protocols are employed. These methods often utilize a phase-transfer catalyst, such as 18-crown-6 ether, in conjunction with potassium fluoride in a solvent like acetonitrile. nih.govmdpi.com The crown ether sequesters the potassium cation, leaving a more reactive, unsolvated fluoride anion. mdpi.comorgsyn.org This anhydrous system provides excellent reaction outcomes for the conversion of sulfonyl chlorides to their corresponding fluorides at room temperature. mdpi.com The primary advantage is the increased reactivity of the fluoride source, which can lead to efficient conversion where aqueous methods might be less effective. nih.gov
Table 2: Anhydrous Fluorination with KF/18-Crown-6
| Entry | Sulfonyl Chloride Precursor | Solvent | Yield (%) |
|---|---|---|---|
| 1 | Benzenesulfonyl chloride | Acetonitrile | >95 |
| 2 | p-Toluenesulfonyl chloride | Acetonitrile | >95 |
| 3 | p-Bromobenzenesulfonyl chloride | Acetonitrile | >95 |
Data adapted from studies on phase-transfer catalyzed fluorination. mdpi.comorgsyn.org
Potassium bifluoride (KHF₂) serves as an inexpensive, stable, and industrially viable alternative fluoride source. nih.gov It functions as both a nucleophile and a buffer. nih.gov KHF₂ is particularly effective in one-pot procedures where a sulfonyl chloride is generated in situ and immediately converted. For instance, heteroaromatic thiols can be oxidized to sulfonyl chlorides, followed by the addition of KHF₂ to execute the chloride-fluoride exchange. mdpi.com The strong nucleophilicity of the bifluoride anion ([F-H-F]⁻) contributes to its superior activity compared to other fluoride salts in certain systems. nih.gov
In Situ Generation and Fluorination of Sulfonyl Chlorides
One-pot syntheses that avoid the isolation of often unstable sulfonyl chloride intermediates are highly advantageous. These methods typically involve the generation of the sulfonyl chloride from a stable precursor, followed by immediate fluorination.
Starting materials for this approach include sulfonic acids, sulfonates, or sulfonamides. nih.govresearchgate.net A notable method involves treating sulfonic acids or their salts with cyanuric chloride to form the sulfonyl chloride intermediate. mdpi.com This is followed by the addition of KHF₂ to yield the final sulfonyl fluoride. nih.govmdpi.com The process can be facilitated by a phase-transfer catalyst like tetramethylammonium chloride (TMAC). mdpi.com
Alternatively, sulfonamides can be converted into sulfonyl fluorides. This is achieved by activating the sulfonamide with a pyrylium (B1242799) tetrafluoroborate salt and magnesium chloride to form the sulfonyl chloride, which is then converted in situ to the sulfonyl fluoride using potassium fluoride. researchgate.net This method is valued for its mild conditions and high chemoselectivity. researchgate.net
Oxidative Approaches from Thiol and Disulfide Substrates
Direct conversion of thiols and disulfides to sulfonyl fluorides offers an efficient route that bypasses the need for pre-functionalized starting materials like sulfonyl chlorides. These methods involve simultaneous oxidation of the sulfur center and incorporation of fluoride.
A prominent example is the electrochemical oxidative coupling of thiols or disulfides with potassium fluoride. acs.orgnih.gov This environmentally benign approach is driven by electricity, avoiding the need for chemical oxidants. acs.orgnih.gov The reaction is typically carried out in an undivided cell with a graphite anode and a stainless-steel cathode, using KF as the fluoride source. mdpi.com Mechanistic studies indicate that the thiol is first rapidly oxidized to the corresponding disulfide, which is then further oxidized and fluorinated to form the sulfonyl fluoride. acs.org This method demonstrates a broad substrate scope, accommodating aryl, heteroaryl, and alkyl thiols. acs.orgnih.gov
Table 3: Electrochemical Synthesis of Sulfonyl Fluorides from Thiols
| Entry | Thiol/Disulfide Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Thiophenol | Benzenesulfonyl fluoride | 81 |
| 2 | 4-(Trifluoromethyl)thiophenol | 4-(Trifluoromethyl)benzenesulfonyl fluoride | 83 |
| 3 | 2-Mercaptopyridine | Pyridine-2-sulfonyl fluoride | 61 |
| 4 | 2-Mercapto-4,6-dimethylpyrimidine | 4,6-Dimethylpyrimidine-2-sulfonyl fluoride | 74 |
Yields are for isolated products from electrochemical oxidative coupling. acs.orgtue.nl
Electrochemical Oxidative Coupling Protocols
Electrochemical synthesis has emerged as a mild and environmentally benign approach for the formation of sulfonyl fluorides from thiols or disulfides. researchgate.netnih.gov This method avoids the need for stoichiometric chemical oxidants by utilizing anodic oxidation. acs.orgtue.nlresearchgate.net The general transformation involves the electrochemical oxidative coupling of a thiol with a fluoride source, typically potassium fluoride (KF). nih.govacs.org
The reaction is often carried out in a biphasic solvent system, such as acetonitrile and aqueous HCl, using inexpensive carbon and stainless steel electrodes. acs.orgtue.nl Pyridine (B92270) is frequently added to the reaction mixture, where it is thought to act as a phase transfer catalyst or an electron mediator. tue.nlresearchgate.net This protocol has been shown to be applicable to a wide variety of structurally and electronically diverse thiols, including aryl, benzyl, alkyl, and heteroaryl thiols, affording the corresponding sulfonyl fluorides in synthetically useful yields. nih.govtue.nl
A key mechanistic feature of this process is the initial rapid anodic oxidation of the thiol to its corresponding disulfide. acs.orgresearchgate.net This disulfide intermediate is then further oxidized to form the sulfonyl fluoride. acs.org Kinetic studies have revealed that the conversion of the disulfide is the slower step in the process. The reaction is believed to proceed through radical intermediates, and the fluorination step is nucleophilic in nature. acs.orgtue.nl While not explicitly detailed for 2-(trifluoromethyl)pyridine-4-thiol, the broad substrate scope of this electrochemical method suggests its potential applicability for the synthesis of 2-(trifluoromethyl)pyridine-4-sulfonyl fluoride.
Table 1: Electrochemical Synthesis of Sulfonyl Fluorides from Thiols
| Starting Thiol | Product | Yield (%) | Conditions |
| 2-Mercapto-4,6-dimethylpyrimidine | 4,6-Dimethylpyrimidine-2-sulfonyl fluoride | 74 | KF, pyridine, CH3CN/1 M HCl, C anode/Fe cathode, 20 mA, 12 h |
| Thiophenol | Benzenesulfonyl fluoride | 99 | KF, pyridine, CH3CN/1 M HCl, C anode/Fe cathode, 3.2 V |
| 4-(Trifluoromethyl)thiophenol | 4-(Trifluoromethyl)benzenesulfonyl fluoride | 91 | KF, pyridine, CH3CN/1 M HCl, C anode/Fe cathode, 3.2 V |
| 2-Mercaptopyridine | Pyridine-2-sulfonyl fluoride | 51 | KF, pyridine, CH3CN/1 M HCl, C anode/Fe cathode, 4.0 V |
Oxidative Fluorination utilizing Electrophilic Reagents
The direct oxidative fluorination of sulfur-containing precursors, such as thiols, disulfides, or sulfonyl hydrazides, using electrophilic fluorinating agents presents another route to sulfonyl fluorides. researchgate.netmdpi.com A commonly employed reagent for this transformation is Selectfluor® (F-TEDA-BF4), which can act as both an oxidant and a source of electrophilic fluorine. mdpi.comwikipedia.orgrhhz.net
In a typical procedure, the sulfur-containing starting material is treated with an excess of Selectfluor® in a suitable solvent system, often a mixture of acetonitrile and water, under reflux conditions. mdpi.comrhhz.net This method has been successfully applied to a range of aromatic, benzylic, and alkyl disulfides, converting them into their corresponding sulfonyl fluorides in good yields. rhhz.net The reaction is believed to proceed through the formation of a thiosulfonate intermediate, which is then further oxidized and fluorinated to yield the final sulfonyl fluoride product. rhhz.net
Another viable starting material for this approach is sulfonyl hydrazide. The fluorinative oxidation of sulfonyl hydrazides with Selectfluor® in water at elevated temperatures provides a straightforward synthesis of sulfonyl fluorides. mdpi.com This method is notable for its operational simplicity and avoidance of organic solvents. While specific examples for the synthesis of this compound using this methodology are not prevalent in the literature, the successful application to other heteroaryl sulfur compounds suggests its potential feasibility. researchgate.net
Table 2: Oxidative Fluorination with Selectfluor®
| Starting Material | Product | Yield (%) | Conditions |
| Diphenyl disulfide | Benzenesulfonyl fluoride | 85 | Selectfluor®, CH3CN/H2O, reflux |
| Benzenesulfonyl hydrazide | Benzenesulfonyl fluoride | 95 | Selectfluor®, H2O, 60 °C |
Conversions from Sulfonic Acids and Sulfonate Salts
Pyridine sulfonic acids and their corresponding salts are stable and readily accessible starting materials for the synthesis of pyridine sulfonyl fluorides. Methodologies for their conversion typically involve deoxyfluorination reactions, where the hydroxyl group of the sulfonic acid is replaced by a fluorine atom.
Thionyl Fluoride Mediated Deoxyfluorination
One approach for the direct conversion of sulfonic acids to sulfonyl fluorides is through deoxyfluorination mediated by thionyl fluoride (SOF₂). nih.gov This method has been shown to be effective for the synthesis of a variety of aryl and alkyl sulfonyl fluorides from their corresponding sulfonic acid sodium salts. nih.gov The reaction is typically carried out in a high-boiling solvent such as N,N-dimethylformamide (DMF) at elevated temperatures. nih.gov
The use of thionyl fluoride, which can be generated in situ from stable precursors, offers a direct route that avoids the isolation of reactive intermediates like sulfonyl chlorides. However, the substrate scope can be limited, and for certain heterocyclic systems, the yields may be modest. For instance, the synthesis of a pyridine sulfonyl fluoride via this method resulted in a low yield, with the formation of the corresponding sulfonic acid anhydride as a significant byproduct. nih.gov
Table 3: Thionyl Fluoride Mediated Deoxyfluorination of Sulfonic Acid Salts
| Starting Sulfonic Acid Salt | Product | Yield (%) | Conditions |
| Sodium p-toluenesulfonate | p-Toluenesulfonyl fluoride | 99 | SOF₂, BF₃·OEt₂, DMF, 130 °C, 1 h |
| Sodium benzenesulfonate | Benzenesulfonyl fluoride | 99 | SOF₂, BF₃·OEt₂, DMF, 130 °C, 1 h |
| Sodium pyridine-3-sulfonate | Pyridine-3-sulfonyl fluoride | 14 (¹⁹F NMR yield) | SOF₂, DMF, 130 °C |
Direct Fluorination with Specialized Reagents (e.g., Xtalfluor-E®)
As a milder alternative to thionyl fluoride, specialized deoxyfluorinating reagents such as Xtalfluor-E® have been employed for the conversion of sulfonic acids and their salts to sulfonyl fluorides. nih.gov Xtalfluor-E® is a bench-stable solid that offers advantages in handling and safety compared to gaseous reagents. nih.gov
This deoxyfluorination reaction can be applied to both free sulfonic acids and their sodium salts. nih.gov The reaction conditions are generally milder than those required for thionyl fluoride-mediated conversions. For sulfonic acids, the reaction is typically carried out in the presence of a base, such as pyridine, while for sulfonate salts, an additive like sodium fluoride (NaF) is used. nih.gov This method has demonstrated a broad substrate scope, including electronically diverse aryl and alkyl sulfonic acids, providing the corresponding sulfonyl fluorides in good to excellent yields. nih.gov
Table 4: Xtalfluor-E® Mediated Deoxyfluorination of Sulfonic Acids and Salts
| Starting Material | Product | Yield (%) | Conditions |
| p-Toluenesulfonic acid | p-Toluenesulfonyl fluoride | 94 | Xtalfluor-E®, Pyridine, CH₂Cl₂, rt, 16 h |
| Sodium 4-nitrobenzenesulfonate | 4-Nitrobenzenesulfonyl fluoride | 81 | Xtalfluor-E®, NaF, CH₃CN, 60 °C, 16 h |
| Benzenesulfonic acid | Benzenesulfonyl fluoride | 88 | Xtalfluor-E®, Pyridine, CH₂Cl₂, rt, 1 h |
Halogenation-Fluoride Exchange Routes
A classical and widely used two-step approach for the synthesis of sulfonyl fluorides involves the initial formation of a sulfonyl chloride followed by a halogen exchange reaction with a fluoride source. mdpi.comnih.gov This method is applicable to a broad range of substrates, including heteroaromatic compounds. researchgate.netnih.govthieme-connect.comorganic-chemistry.org
The first step, the formation of the sulfonyl chloride, can be achieved from various sulfur-containing starting materials. For instance, heteroaryl thiols can be oxidized to the corresponding sulfonyl chloride using reagents like sodium hypochlorite. researchgate.netnih.gov Alternatively, sulfonic acids can be converted to sulfonyl chlorides using chlorinating agents such as phosphorus pentachloride or cyanuric chloride. nih.govgoogle.com The synthesis of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride from the corresponding 2-chloro-5-(trifluoromethyl)pyridine precursor has been reported as a key step in the synthesis of the drug Tipranavir, highlighting the industrial relevance of this intermediate class. nih.govjst.go.jp
The second step is the nucleophilic substitution of the chloride with fluoride. This is typically accomplished using an alkali metal fluoride, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). mdpi.comnih.gov The reaction is often carried out in a suitable solvent system, like acetone/water, which has been shown to be effective for a wide range of sulfonyl chlorides, including heteroaryl derivatives. thieme-connect.comorganic-chemistry.org This robust protocol often leads to high yields of the desired sulfonyl fluoride. thieme-connect.comorganic-chemistry.org
Table 5: Halogenation-Fluoride Exchange for Sulfonyl Fluoride Synthesis
| Starting Material | Intermediate | Fluorinating Agent | Final Product |
| Heteroaryl thiol | Heteroaryl sulfonyl chloride | KHF₂ | Heteroaryl sulfonyl fluoride |
| Aryl sulfonic acid | Aryl sulfonyl chloride | KF | Aryl sulfonyl fluoride |
| p-Toluenesulfonyl chloride | - | KF, H₂O/Acetone | p-Toluenesulfonyl fluoride |
Transformations from Sulfonamides
Primary sulfonamides, which are often stable, crystalline solids, can serve as precursors for the synthesis of sulfonyl fluorides. mdpi.com This transformation involves the activation of the sulfonamide, followed by conversion to the sulfonyl fluoride.
A recently developed method utilizes a pyrylium salt, such as 2,4,6-triphenylpyrylium tetrafluoroborate (Pyry-BF₄), in the presence of magnesium chloride (MgCl₂) to activate the primary sulfonamide. mdpi.com This activation facilitates the in situ formation of a sulfonyl chloride intermediate. Subsequent treatment with potassium fluoride (KF) leads to a fluoride-chloride exchange, yielding the desired sulfonyl fluoride. mdpi.com
This one-pot procedure is carried out under relatively mild conditions, typically in acetonitrile at a moderately elevated temperature. mdpi.com The high chemoselectivity of the pyrylium reagent towards the amino group allows for the application of this method to complex and densely functionalized molecules, making it a valuable tool for late-stage functionalization. mdpi.com The protocol has been successfully applied to a range of aryl and alkyl sulfonamides, affording the corresponding sulfonyl fluorides in moderate to very good yields. mdpi.com
Table 6: Synthesis of Sulfonyl Fluorides from Primary Sulfonamides
| Starting Sulfonamide | Product | Yield (%) | Conditions |
| Benzenesulfonamide | Benzenesulfonyl fluoride | 85 | Pyry-BF₄, MgCl₂, KF, CH₃CN, 60 °C |
| 4-Methoxybenzenesulfonamide | 4-Methoxybenzenesulfonyl fluoride | 91 | Pyry-BF₄, MgCl₂, KF, CH₃CN, 60 °C |
| Thiophene-2-sulfonamide | Thiophene-2-sulfonyl fluoride | 75 | Pyry-BF₄, MgCl₂, KF, CH₃CN, 60 °C |
Pyrylium Salt Mediated Deaminative Functionalization
A modern and efficient method for the synthesis of sulfonyl fluorides from the corresponding primary sulfonamides involves a deaminative functionalization strategy mediated by pyrylium salts. This approach offers a mild and highly chemoselective alternative to traditional methods that often require harsh conditions.
The process is initiated by the reaction of a primary sulfonamide with a pyrylium salt, such as pyrylium tetrafluoroborate (Pyry-BF4), to form a pyridinium intermediate. This intermediate then undergoes an in-situ conversion to the desired sulfonyl fluoride. The reaction is typically carried out in the presence of a chloride source, like magnesium chloride (MgCl2), and a fluoride source, such as potassium fluoride (KF). The mild conditions of this protocol make it particularly suitable for the late-stage functionalization of complex molecules that are densely functionalized.
While this method has been established for a variety of aryl and alkyl sulfonamides, its application to the synthesis of this compound would commence from 4-amino-2-(trifluoromethyl)pyridine-4-sulfonamide. The pyrylium salt activates the sulfonamide group, facilitating the subsequent nucleophilic substitution by fluoride to yield the target sulfonyl fluoride. The functional group tolerance of this methodology is a significant advantage, accommodating sensitive moieties like trifluoromethyl groups.
Table 1: Reagents for Pyrylium Salt Mediated Sulfonyl Fluoride Formation
| Reagent | Formula | Role |
|---|---|---|
| Pyrylium tetrafluoroborate | Pyry-BF4 | Activating agent for sulfonamide |
| Magnesium chloride | MgCl2 | Chloride source |
| Potassium fluoride | KF | Fluoride source |
| Acetonitrile | MeCN | Solvent |
Pyridine Ring Construction and Functionalization for Trifluoromethyl-Sulfonyl Pyridines
The construction and subsequent functionalization of the pyridine ring are central to the synthesis of trifluoromethyl-substituted pyridine sulfonyl fluorides. Various strategies have been developed to introduce trifluoromethyl groups and build the heterocyclic core, each with its own advantages and applications.
Introduction of Trifluoromethyl Groups onto Pyridine Nuclei
One of the most established industrial methods for introducing a trifluoromethyl group onto a pyridine ring is through a chlorine/fluorine exchange reaction starting from a corresponding picoline (methylpyridine) derivative. nih.govjst.go.jp This process typically involves the free-radical chlorination of the methyl group to form a trichloromethylpyridine intermediate. This intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or antimony trifluoride (SbF3) to yield the trifluoromethylpyridine. nih.govjst.go.jp
For instance, the synthesis of 2-(trifluoromethyl)pyridine (B1195222) would start from 2-picoline. The methyl group is first exhaustively chlorinated to -CCl3, followed by a halogen exchange (Halex) reaction to produce the -CF3 group. This method is a cornerstone for the industrial production of many trifluoromethylpyridine isomers. nih.govjst.go.jp
Another approach involves the simultaneous vapor-phase chlorination and fluorination of picolines at high temperatures over a transition metal-based catalyst. nih.govjst.go.jp This one-step process can offer good yields of chloro-substituted trifluoromethylpyridines, which are valuable intermediates for further functionalization. nih.govjst.go.jp The degree of chlorination on the pyridine ring can be controlled by adjusting the reaction conditions, such as temperature and the molar ratio of chlorine gas. nih.govjst.go.jp
Table 2: Comparison of Methods for Trifluoromethyl Group Introduction
| Method | Starting Material | Key Steps | Advantages |
|---|---|---|---|
| Chlorine/Fluorine Exchange | Picoline | Chlorination, Fluorination | Industrially scalable, well-established |
| Simultaneous Vapor-Phase Reaction | Picoline | Chlorination & Fluorination | One-step process, good yields of chloro-intermediates |
Cyclization Reactions Employing Trifluoromethyl-Containing Building Blocks
An alternative strategy to post-functionalization of a pre-formed ring is the construction of the pyridine nucleus itself from acyclic precursors that already contain the trifluoromethyl group. nih.govjst.go.jp This "building block" approach offers a high degree of control over the substitution pattern of the final pyridine ring.
A variety of trifluoromethyl-containing building blocks are commercially available or readily synthesized. These include compounds like ethyl 4,4,4-trifluoroacetoacetate, 1,1,1-trifluoroacetone, and various trifluoromethylated enones and diketones. researchoutreach.org These precursors can undergo cyclocondensation reactions with ammonia or other nitrogen sources to form the pyridine ring. researchoutreach.org
For example, the synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine has been achieved through a reductive cyclization of O-acyl oximes with hexafluoroacetylacetone. orgsyn.org Cobalt-catalyzed [2+2+2] cycloaddition reactions of trifluoromethylated diynes with nitriles also provide a practical route to multi-substituted trifluoromethylated pyridines. nih.gov These methods are particularly valuable for accessing pyridine derivatives with specific and complex substitution patterns that might be difficult to achieve through direct functionalization. rsc.orgresearchgate.net
Table 3: Common Trifluoromethyl-Containing Building Blocks for Pyridine Synthesis
| Building Block | Formula |
|---|---|
| Ethyl 4,4,4-trifluoroacetoacetate | CF3COCH2COOEt |
| 1,1,1-Trifluoroacetone | CF3COCH3 |
| Hexafluoroacetylacetone | CF3COCH2COCF3 |
| Trifluoromethylated Diynes | R-C≡C-C≡C-CF3 |
Transition Metal-Catalyzed C-H Functionalization for Fluorinated Pyridines
Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis, allowing for the introduction of functional groups onto aromatic rings without the need for pre-functionalization (e.g., halogenation or borylation). Transition metal catalysis plays a pivotal role in these transformations.
For the synthesis of fluorinated pyridines, C-H trifluoromethylation is a key reaction. While radical trifluoromethylation often suffers from a lack of regioselectivity, directed C-H activation provides a solution. acs.org In this approach, a directing group on the pyridine ring guides a transition metal catalyst to a specific C-H bond (typically ortho to the directing group), which is then cleaved and replaced with a trifluoromethyl group. rsc.org
Dearomatization-Hydrogenation Routes for Fluorinated Piperidine Derivatives
While the focus of this article is on pyridine sulfonyl fluorides, it is relevant to mention the synthesis of their saturated counterparts, fluorinated piperidines, as they represent an important class of related compounds. A prominent strategy for accessing fluorinated piperidines is the dearomatization-hydrogenation of readily available fluoropyridines. nih.govacs.org
This process typically involves two steps that can often be performed in a single pot. First, the aromaticity of the fluoropyridine is broken through a dearomatization step, for instance, using a rhodium catalyst and a borane reagent like pinacol borane (HBpin). springernature.comnih.gov This makes the ring susceptible to hydrogenation. The subsequent hydrogenation, often catalyzed by palladium on carbon (Pd/C) or palladium hydroxide (Pd(OH)2), saturates the ring to form the piperidine. nih.govacs.orgnih.gov
This methodology allows for the cis-selective hydrogenation, leading to specific stereoisomers of the fluorinated piperidine products. nih.govacs.org The robustness of this method has been demonstrated by its tolerance to various functional groups and its applicability to the synthesis of fluorinated derivatives of known drug compounds. nih.gov
Reactivity Profiles and Reaction Mechanisms of 2 Trifluoromethyl Pyridine 4 Sulfonyl Fluoride
Sulfur(VI)-Fluoride Exchange (SuFEx) Chemistry
Sulfur(VI)-Fluoride Exchange (SuFEx) has emerged as a next-generation click chemistry reaction, valued for its efficiency, reliability, and biocompatibility. monash.eduresearchgate.net This chemistry leverages the unique reactivity of high-oxidation-state sulfur(VI) fluorides, such as 2-(trifluoromethyl)pyridine-4-sulfonyl fluoride (B91410), to form robust covalent bonds under mild conditions. monash.edunih.gov The SuFEx process is characterized by the exchange of the fluoride on a sulfonyl fluoride moiety with a suitable nucleophile, creating stable S-N or S-O linkages. researchgate.netresearchgate.net
The foundation of SuFEx chemistry lies in the distinctive balance between the stability and latent reactivity of the sulfur(VI)-fluoride (S-F) bond. monash.edunih.gov Sulfonyl fluorides are remarkably stable compounds for several reasons. The S-F bond energy is significantly high (approximately 90.5 kcal/mol in SO₂F₂) compared to other sulfonyl halides like sulfonyl chlorides (S-Cl bond energy of ~46 kcal/mol in SO₂Cl₂). bldpharm.com This high bond energy contributes to their resistance to thermolysis, oxidation, and reduction. nih.govbldpharm.com Unlike sulfonyl chlorides, where cleavage can sometimes be homolytic, the cleavage of the S-F bond is entirely heterolytic due to the high electronegativity of fluorine, preventing the formation of reactive radical intermediates. bldpharm.comsigmaaldrich.com
Despite this inherent stability, the S-F bond can be readily activated for nucleophilic substitution. chem-station.com The reaction mechanism is driven by the high positive charge on the hexavalent sulfur atom, which makes it a prime target for nucleophilic attack. nih.gov The process is generally considered a nucleophilic addition-elimination reaction at the sulfur center. chem-station.com Activation of the otherwise stable S-F bond often requires the presence of a proton (H⁺) or a silyl (B83357) (R₃Si⁺) source. chem-station.com These activators facilitate the departure of the fluoride ion by stabilizing it. For instance, a departing fluoride ion can capture a proton to form the stable symmetric bifluoride ion ([F-H-F]⁻), which suppresses the reverse nucleophilic attack by F⁻. bldpharm.com This controlled activation allows SuFEx reactions to proceed rapidly and with high chemoselectivity, tolerating a wide range of functional groups. researchgate.netchem-station.com
2-(Trifluoromethyl)pyridine-4-sulfonyl fluoride readily participates in SuFEx reactions with various nitrogen-centric nucleophiles, primarily primary and secondary amines, to form stable sulfonamides. This transformation is a cornerstone of SuFEx chemistry, providing access to a critical class of compounds in medicinal chemistry and materials science. chemrxiv.orgnih.gov The reaction with secondary amines using sulfuryl fluoride (SO₂F₂) is a common method to synthesize sulfamoyl fluorides. nih.gov While products from primary amines can sometimes be unstable due to potential HF elimination, the formation of sulfonamides from aryl sulfonyl fluorides is generally robust. chem-station.com
The reaction often requires activation, typically through a base or a Lewis acid catalyst, to deprotonate the amine or to activate the sulfonyl fluoride, respectively. hmc.edu For example, the reaction of sulfonyl fluorides with amines can be effectively mediated by calcium bistriflimide (Ca(NTf₂)₂) in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). chemrxiv.orghmc.edu While there is less specific literature on the reaction with hydroxylamines, their nucleophilic nature suggests they would react in a similar fashion to amines, yielding N-hydroxysulfonamides.
| Nucleophile | Catalyst/Conditions | Product Type | Yield |
| Primary Amines | Base (e.g., DABCO), Ca(NTf₂)₂, rt | Sulfonamide | Good to High |
| Secondary Amines | Base (e.g., DABCO), Ca(NTf₂)₂, rt | Sulfonamide | Good to High |
| Ammonia | 2 M solution in iPrOH, Ca(NTf₂)₂, 90 °C | Primary Sulfonamide | Moderate to Good |
| Piperazine Derivatives | Ca(NTf₂)₂, DABCO, THF, 50 °C | Piperazine Sulfonamide | 75% |
This table presents representative data for SuFEx reactions of aryl sulfonyl fluorides with nitrogen nucleophiles based on findings in related systems. chemrxiv.orghmc.edu
Oxygen-centric nucleophiles, particularly phenols and alcohols, are excellent partners in SuFEx reactions, yielding sulfonate esters. The reaction with phenols is particularly efficient, often proceeding under mild, base-mediated conditions. researchgate.netnih.gov The activation of phenols can be achieved with a base or by using their silyl ether derivatives (Ar-OSiR₃), which react readily with sulfonyl fluorides, often in the presence of a catalytic amount of a fluoride source or a base like DBU. researchgate.netchem-station.com
The reaction of this compound with alcohols to form alkyl sulfonates can be more challenging than with phenols and may require more forcing conditions or specialized catalysts. For instance, reactions between aryl sulfonyl fluorides and secondary alcohols have been achieved using strong guanidine-based catalysts at elevated temperatures. nih.gov
| Nucleophile | Catalyst/Conditions | Product Type | Yield |
| Phenols | Organic Base (e.g., DBU, TMG) | Aryl Sulfonate | High |
| Aryl Silyl Ethers | Catalytic Base (e.g., DBU) | Aryl Sulfonate | High |
| Primary Alcohols | Strong Base / Catalyst | Alkyl Sulfonate | Moderate to Good |
| Secondary Alcohols | BTMG (20 mol%), HMDS, 60 °C | Alkyl Sulfonate | Moderate |
This table illustrates the general reactivity and conditions for SuFEx reactions of aryl sulfonyl fluorides with oxygen nucleophiles. nih.gov
The application of SuFEx chemistry with carbon-centric nucleophiles is less common compared to reactions with N- and O-nucleophiles. The inherent stability of the S-F bond means that strong carbon nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents), are typically required. However, these aggressive reagents can lack the functional group tolerance that is a hallmark of click chemistry, potentially leading to side reactions with the trifluoromethyl or pyridine (B92270) moieties of the substrate.
Recent developments have shown that difluoromethyl groups in other molecules can be deprotonated to act as nucleophiles and react with electrophiles like pyridines activated by a Lewis acid. acs.org While this is the reverse of the desired reaction, it highlights the increasing exploration of C-F and C-S bond formations. Direct SuFEx-type reactions of sulfonyl fluorides with stabilized carbanions or organometallic compounds remain an area of ongoing research. For this compound, such reactions would need to be carefully controlled to ensure selective attack at the sulfur center over the pyridine ring or the CF₃ group.
Catalysis is crucial for expanding the scope and modulating the reactivity of SuFEx reactions. nih.gov Various catalytic systems have been developed to activate either the sulfonyl fluoride electrophile or the incoming nucleophile.
Base Catalysis : Organic bases are widely used. Strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and tetramethylguanidine (TMG) are effective in deprotonating nucleophiles like phenols and amines, thereby increasing their reactivity. nih.gov DBU is particularly effective for silicon-mediated SuFEx reactions involving aryl silyl ethers. nih.gov The choice of base can also influence selectivity; for instance, TMG has been used for the selective deprotonation and subsequent sulfonylation of tyrosine residues in proteins over other nucleophilic amino acids. nih.gov
Lewis Acid Catalysis : Lewis acids can activate the S-F bond towards nucleophilic attack. Calcium bistriflimide (Ca(NTf₂)₂) has emerged as a mild and effective Lewis acid catalyst for SuFEx reactions, particularly for the synthesis of sulfonamides from sulfonyl fluorides and amines. nih.govhmc.edu Mechanistic studies suggest that the calcium ion coordinates to both the sulfonyl oxygen and the fluorine atom, polarizing the S-F bond and stabilizing the departing fluoride anion. hmc.edu
Bifluoride Catalysis : Bifluoride salts (like CsF₂H or TBAF₂H) are highly effective catalysts, especially in polymerization reactions, and can broaden the scope to include sensitive substrates like alkyl sulfonyl fluorides. nih.gov
Nucleophilic Catalysis : N-Heterocyclic carbenes (NHCs) have been shown to catalyze SuFEx reactions of sulfonyl fluorides with alcohols and amines, proceeding through the formation of a highly reactive aryl sulfonyl imidazolium (B1220033) salt intermediate. bohrium.com
| Catalyst Type | Example(s) | Mechanism of Action | Typical Nucleophiles |
| Organic Base | DBU, TMG, DABCO | Nucleophile deprotonation / activation. nih.gov | Phenols, Alcohols, Amines |
| Lewis Acid | Ca(NTf₂)₂ | Electrophile (S-F bond) activation and leaving group stabilization. hmc.edu | Amines |
| Bifluoride Salts | CsF₂H | Dual activation roles. | Phenols, Alcohols |
| Nucleophilic | N-Heterocyclic Carbenes (NHCs) | Forms highly reactive intermediate with sulfonyl fluoride. bohrium.com | Alcohols, Amines |
Other Nucleophilic Substitution Reactions at the Sulfonyl Fluoride Moiety
While SuFEx represents a refined and controlled version of nucleophilic substitution, the sulfonyl fluoride moiety in this compound is inherently susceptible to a broader range of nucleophilic attacks that may not fit the "click" criteria. The reactivity of the molecule is dominated by the electrophilic sulfur center, but the electron-deficient pyridine ring, activated by both the CF₃ and SO₂F groups, could also be a potential site for nucleophilic aromatic substitution (SNAr).
In general SNAr reactions on halo-pyridines, the reactivity order for the halogen leaving group is F > Cl > Br > I, which is attributed to the high electronegativity of fluorine polarizing the C-F bond. nih.govacs.org However, the S-F bond is typically more labile to nucleophilic attack than an aromatic C-F bond. Therefore, substitution is expected to occur almost exclusively at the sulfonyl group. Reactions with potent, "hard" nucleophiles under harsh conditions could potentially lead to substitution on the pyridine ring, but this would be a minor and less controlled pathway. For instance, the reaction of a related compound, 2,3,5,6-tetrafluoro-4-trifluoromethylsulphonylpyridine, with methanol (B129727) resulted in substitution at the ring, but this was on a perfluorinated ring which is highly activated for SNAr. rsc.org In the case of this compound, the primary reactivity remains the facile nucleophilic substitution at the sulfur center.
Redox Transformations of the Sulfonyl Fluoride Functionality
The sulfonyl fluoride group (–SO₂F) is renowned for its remarkable stability, particularly its resistance to a wide range of redox conditions. acs.org This stability is a key feature that underpins its use in various chemical applications. The sulfur(VI) center is highly oxidized, and the S-F bond is strong, making the moiety generally inert to both oxidation and reduction. acs.orgnih.gov The high reduction potential of the S(VI)-F bond presents a significant challenge for direct reductive transformations. nih.gov
Despite this inherent stability, redox transformations can be induced under specific conditions. The conversion of sulfonyl fluorides into sulfur(VI) radicals, a process that involves reduction, is a notable example. However, this transformation is not spontaneous and requires a strategic activation of the sulfonyl fluoride. A modern approach involves cooperative organosuperbase activation and photoredox catalysis. nih.gov In this process, the sulfonyl fluoride is first activated by a nucleophilic superbase, which renders it susceptible to reduction by a photocatalyst. nih.gov
Another potential redox pathway involves the electrochemical reductive cleavage of bonds within the molecule. While studies have focused on the C-F bonds of trifluoromethyl groups, the principles of generating a radical anion via reduction could potentially be applied to the sulfonyl fluoride group under specific electrochemical conditions. nih.gov The process typically involves the formation of a radical anion, which then undergoes fragmentation. nih.gov For the sulfonyl fluoride group, this would entail the cleavage of the sulfur-fluorine or sulfur-carbon bond following a reduction event.
Radical Processes Involving Sulfonyl Fluorides
Recent advancements have expanded the utility of sulfonyl fluorides beyond their traditional role as stable electrophiles, exploring their involvement in radical processes. dntb.gov.uaresearchgate.net This has opened new avenues for chemical synthesis, leveraging the unique reactivity of sulfur-centered radicals.
While radical fluorosulfonylation often refers to the synthesis of sulfonyl fluorides, the term can also describe processes where a sulfonyl fluoride acts as a precursor to a sulfonyl radical, which then engages with unsaturated hydrocarbons. rsc.orgnih.gov In this context, the 2-(trifluoromethyl)pyridine-4-sulfonyl radical, generated from its corresponding sulfonyl fluoride, can add across the π-system of alkenes or alkynes. This radical addition initiates a sequence that results in the formation of a new carbon-sulfur bond and a carbon-centered radical, which can be further functionalized. This method provides a powerful strategy for the difunctionalization of unsaturated systems, incorporating the complex trifluoromethyl-pyridyl sulfonyl moiety into organic molecules. semanticscholar.orgnih.gov
The generation of sulfur(VI) radicals (sulfonyl radicals, R-SO₂•) from their corresponding sulfonyl fluorides is a challenging transformation due to the high strength of the S(VI)-F bond. nih.govdntb.gov.ua A successful strategy to overcome this hurdle involves a combination of an organosuperbase and photoredox catalysis. nih.govresearchgate.net
A plausible mechanism for this transformation is detailed below:
Activation: A nucleophilic organosuperbase, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), activates the sulfonyl fluoride. The base attacks the electrophilic sulfur center, leading to the expulsion of the fluoride anion and the formation of a highly active sulfonyl-amidinium intermediate (e.g., RSO₂[DBU]⁺). nih.gov
Photoredox Reduction: Under irradiation with visible light, an excited-state photocatalyst (e.g., Ru(II)*) reduces the activated intermediate. nih.gov
Radical Release: The reduced intermediate undergoes fragmentation, releasing the desired sulfur(VI) radical (RSO₂•). nih.gov
Impact of the Trifluoromethyl-Pyridyl Moiety on Reactivity
The trifluoromethyl-pyridyl fragment of the molecule exerts a profound influence on the reactivity of the sulfonyl fluoride group and the aromatic ring itself. This influence stems from the potent electronic effects of both the trifluoromethyl group and the pyridine nitrogen.
The trifluoromethyl (–CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its strong effect is primarily due to the high electronegativity of the three fluorine atoms, which results in a strong inductive effect (–I). nih.govresearchgate.net Unlike a single fluorine substituent, which can act as a π-electron donor through resonance, the trifluoromethyl group exhibits only a strong electron-withdrawing inductive effect. researchgate.net
This potent electron-withdrawing nature significantly modulates the electronic properties of the pyridine ring. It decreases the electron density across the aromatic system, thereby enhancing the electrophilic character of the ring carbons and any attached functional groups. nih.govresearchgate.net The Hammett constant, a measure of the electronic effect of a substituent, highlights the significant electron-withdrawing power of the –CF₃ group compared to hydrogen or a single fluorine atom. nih.gov
Interactive Table: Hammett Constants (σp) for Selected Substituents
| Substituent | Hammett Constant (σp) | Electronic Effect |
| Hydrogen (–H) | 0.00 | Neutral |
| Fluorine (–F) | 0.06 | Weakly Withdrawing |
| Trifluoromethyl (–CF₃) | 0.54 | Strongly Withdrawing |
This table illustrates the strong electron-withdrawing nature of the trifluoromethyl group as indicated by its large positive Hammett constant. nih.gov
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, particularly at the positions ortho and para to the nitrogen (C2, C4, C6). This makes the ring susceptible to aromatic nucleophilic substitution (SNAr). nih.gov The presence of a strong electron-withdrawing group like trifluoromethyl at the C2 position dramatically enhances this susceptibility. nih.gov
The –CF₃ group further depletes the electron density of the ring, making it significantly more electrophilic and thus more readily attacked by nucleophiles. This activation is particularly pronounced at the C4 and C6 positions. Consequently, the 2-(trifluoromethyl)pyridine (B1195222) moiety strongly activates the C4 position for nucleophilic attack. While the sulfonyl fluoride itself can act as a leaving group in SNAr reactions, the electronic activation provided by the trifluoromethyl group also facilitates potential substitutions of other leaving groups on the pyridine ring, should they be present. The regioselectivity of such SNAr reactions is governed by the combined directing effects of the ring nitrogen and the electron-withdrawing substituents. mdpi.com For instance, in related polyfluoroaromatic systems, nucleophilic attack often occurs at the para-position relative to a strong electron-withdrawing group like –CF₃. mdpi.com
Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the cross-coupling reactions and their utility for the chemical compound “this compound”.
Extensive searches were conducted using various keywords and strategies, including specific cross-coupling reaction types (e.g., Suzuki, Stille, Heck), as well as broader terms related to C-S bond activation and desulfonylative coupling. These searches did not yield any published literature, patents, or datasets detailing the use of this compound as a substrate in such reactions.
Consequently, it is not possible to provide the requested detailed research findings, reaction mechanisms, or data tables for the "Cross-Coupling Reactions and Their Utility" of this specific compound. The available scientific literature accessible through the conducted searches does not appear to contain this information.
Therefore, the following sections of the requested article cannot be generated:
3.6. Cross-Coupling Reactions and Their Utility
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei.
Fluorine-19 (¹⁹F) NMR is particularly powerful for analyzing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.org This technique offers a wide range of chemical shifts, which minimizes the likelihood of signal overlap and provides profound insight into the electronic environment of the fluorine atoms. biophysics.org
For 2-(trifluoromethyl)pyridine-4-sulfonyl fluoride (B91410), two distinct fluorine signals are expected in the ¹⁹F NMR spectrum: one for the trifluoromethyl (-CF₃) group and one for the sulfonyl fluoride (-SO₂F) group.
Trifluoromethyl (-CF₃) Group: The three fluorine atoms of the -CF₃ group are chemically equivalent and would appear as a sharp singlet. Its chemical shift is influenced by the electron-withdrawing nature of the pyridine (B92270) ring. jst.go.jp Based on data from related compounds like 2-(trifluoromethyl)pyridine (B1195222), the signal for a -CF₃ group at the 2-position of a pyridine ring typically appears in the range of -62 to -65 ppm. rsc.orgspectrabase.com
Sulfonyl Fluoride (-SO₂F) Group: The single fluorine atom of the -SO₂F group would also produce a singlet, but at a significantly different chemical shift. Arylsulfonyl fluoride groups generally exhibit ¹⁹F NMR signals in a distinct downfield region, often more positive than +40 ppm, clearly distinguishing it from the -CF₃ signal.
The absence of splitting (singlet signals) for both groups indicates no coupling to other nearby active nuclei like ¹H, which is typical when separated by several bonds.
A complete structural picture requires the use of multiple NMR techniques, each providing unique pieces of the puzzle.
¹H NMR: The proton NMR spectrum for 2-(trifluoromethyl)pyridine-4-sulfonyl fluoride is expected to show three distinct signals corresponding to the three protons on the pyridine ring. Due to the substitution pattern, these aromatic protons would appear as complex multiplets in the downfield region (typically 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their positions relative to the electron-withdrawing trifluoromethyl and sulfonyl fluoride groups.
¹³C NMR: The carbon-13 NMR spectrum would reveal six unique signals for the six carbon atoms in the molecule (five in the pyridine ring and one in the trifluoromethyl group). The carbon of the -CF₃ group would show a characteristic quartet due to coupling with the three attached fluorine atoms. The pyridine ring carbons would appear at various chemical shifts, with those directly attached to the electronegative substituents (C2 and C4) being significantly affected.
¹⁵N and ³³S NMR: While less common, ¹⁵N and ³³S NMR could provide direct information about the nitrogen and sulfur environments, respectively. However, these techniques are often hampered by low sensitivity and the quadrupolar nature of the ³³S nucleus, making data acquisition challenging. Specific experimental data for these nuclei in this compound are not readily available.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| ¹⁹F (-CF₃) | -62 to -65 | Singlet (s) | Based on analogous 2-(trifluoromethyl)pyridine compounds. rsc.orgspectrabase.com |
| ¹⁹F (-SO₂F) | > +40 | Singlet (s) | Characteristic region for arylsulfonyl fluorides. |
| ¹H (Pyridine) | 7.0 - 9.0 | Multiplets (m) | Three distinct signals for the three aromatic protons. |
| ¹³C (Pyridine) | 110 - 160 | Singlets (s) | Five distinct signals, shifts influenced by substituents. |
| ¹³C (-CF₃) | ~120 | Quartet (q) | Splitting due to C-F coupling. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition. For this compound, with a molecular formula of C₆H₃F₄NO₂S, HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental value can be compared to the calculated theoretical exact mass to confirm the molecular formula with a high degree of confidence, typically within a few parts per million (ppm). While specific HRMS data for this compound is not found in the searched literature, the technique's application remains fundamental for its characterization. rsc.org
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking. Currently, no public crystal structure data is available for this specific compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netjocpr.com For this compound, the spectra would be dominated by vibrations associated with the pyridine ring, the C-F bonds of the trifluoromethyl group, and the S=O and S-F bonds of the sulfonyl fluoride group. jocpr.comresearchgate.net
Analysis of related structures, such as 2-chloro-4-(trifluoromethyl)pyridine (B1345723), provides insight into the expected spectral regions for these vibrations. researchgate.net
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Pyridine Ring | C-H stretching | 3000 - 3100 | IR, Raman |
| Pyridine Ring | C=C, C=N stretching | 1400 - 1600 | IR, Raman |
| -SO₂F | S=O asymmetric stretching | ~1400 | IR |
| -SO₂F | S=O symmetric stretching | ~1200 | IR |
| -CF₃ | C-F stretching | 1100 - 1350 | IR |
| -SO₂F | S-F stretching | ~800 | IR, Raman |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed analysis of molecular electronic structures. For 2-(trifluoromethyl)pyridine-4-sulfonyl fluoride (B91410), DFT calculations can elucidate key features that govern its reactivity.
The electronic properties of aromatic and heteroaromatic compounds are significantly influenced by the nature and position of substituents. While specific DFT calculations for 2-(trifluoromethyl)pyridine-4-sulfonyl fluoride are not extensively documented in the literature, data from analogous compounds such as 2-chloro-4-(trifluoromethyl)pyridine (B1345723) and other substituted pyridines can provide valuable insights. derpharmachemica.comresearchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability. ajchem-a.comajchem-a.com
For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations using the B3LYP/6-311++G(d,p) level of theory yielded HOMO and LUMO energies of -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com It is expected that this compound would exhibit a significant HOMO-LUMO gap, indicative of high kinetic stability.
Global reactivity descriptors, which can be derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. nih.gov These descriptors include ionization potential, electron affinity, chemical potential (μ), hardness (η), softness (S), and electronegativity (χ).
Table 1: Calculated Reactivity Descriptors for an Analogous Substituted Pyridine (B92270) Compound
| Parameter | Formula | Value (eV) |
|---|---|---|
| HOMO | - | -6.5743 |
| LUMO | - | -2.0928 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4815 |
| Ionization Potential (I) | -EHOMO | 6.5743 |
| Electron Affinity (A) | -ELUMO | 2.0928 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.3335 |
| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2407 |
| Softness (S) | 1 / (2η) | 0.2231 |
| Electronegativity (χ) | -μ | 4.3335 |
Data is hypothetical and based on values for analogous compounds for illustrative purposes.
Molecular electrostatic potential (MEP) maps are also valuable for predicting reactive sites. derpharmachemica.comjocpr.com For pyridine derivatives, the nitrogen atom and any oxygen atoms in substituents typically show the most negative potential (red regions), indicating susceptibility to electrophilic attack. Conversely, regions with positive potential (blue regions) are prone to nucleophilic attack. In this compound, the oxygen atoms of the sulfonyl group and the pyridine nitrogen would be expected to be electron-rich, while the sulfur atom and the carbon atom of the trifluoromethyl group would be electron-deficient.
DFT calculations are instrumental in mapping out reaction pathways and determining the energetics of transition states. nih.gov For reactions involving sulfonyl fluorides, such as nucleophilic substitution at the sulfur center, DFT can be used to model the entire reaction coordinate. A plausible reaction mechanism for the deoxyfluorination of an alcohol using a pyridinesulfonyl fluoride involves the base-assisted addition of the alcohol to the sulfonyl fluoride, followed by sulfonyl transfer to produce a reactive intermediate that mediates the fluorination. acs.orgucla.edu
The reactivity of the sulfonyl fluoride group is significantly modulated by the electronic properties of the pyridine ring and its substituents. The trifluoromethyl group at the 2-position is a strong electron-withdrawing group, which is expected to increase the electrophilicity of the sulfur atom in the sulfonyl fluoride group. This enhanced electrophilicity would make the compound more susceptible to nucleophilic attack.
Studies on related pyridinesulfonyl fluorides have shown that the incorporation of electron-withdrawing substituents on the pyridine ring can lead to modest improvements in reactivity in processes like deoxyfluorination. acs.orgucla.edu The pyridine ring itself acts as an inductive electron-withdrawing group. acs.orgucla.edu Computational studies can quantify these substituent effects by calculating atomic charges, such as Mulliken charges, and observing how they change with different substitution patterns. For example, in a study of 2-(thiofluoroalkyl)pyridines, it was found that fluorination depletes the negative charge at the pyridinyl nitrogen and the sulfonyl oxygens, reflecting the inductive effect of fluorine atoms. nih.gov
Table 2: Hypothetical Mulliken Charges on Key Atoms of Substituted Pyridines
| Compound | Atom | Mulliken Charge (e) |
|---|---|---|
| Pyridine | N | -0.25 |
| 4-Sulfonyl Fluoride Pyridine | S | +1.50 |
| This compound | S | +1.65 |
Values are illustrative and based on expected electronic effects.
Molecular Dynamics Simulations for Conformational Analysis
Quantum Chemical Modeling of Bond Dissociation Energies and Reaction Barriers
Quantum chemical methods are essential for calculating fundamental energetic properties like bond dissociation energies (BDEs) and reaction barriers. The strength of the sulfur-fluorine (S-F) bond is a critical factor in the reactivity of sulfonyl fluorides.
The homolytic S-F BDE can be calculated as the energy difference between the parent molecule and its corresponding sulfonyl radical and fluorine atom fragments. une.edu.au High-level quantum chemical protocols like W1w can provide very accurate BDEs. For a set of sulfenyl-type fluorides, S-F BDEs were found to range from 316.2 to 368.1 kJ mol⁻¹. une.edu.au DFT methods, such as M06-2X, have also shown good performance in calculating these values. une.edu.auresearchgate.net It is expected that the S-F bond in this compound would have a significant bond dissociation energy, contributing to its stability.
Table 3: Comparison of S-F Bond Dissociation Energies (BDEs) for Different Classes of Compounds
| Compound Class | Typical S-F BDE (kJ mol⁻¹) |
|---|---|
| Sulfenyl Fluorides (RSF) | 316 - 368 |
| Sulfur Hexafluoride (SF₆) | ~381 (first BDE) |
Data from literature for comparative purposes. une.edu.austanford.edu
Quantum chemical calculations can also be used to determine the energy barriers for various reactions. For example, the activation energy for nucleophilic attack at the sulfur atom can be calculated as the energy difference between the transition state and the reactants. These calculations are crucial for understanding the kinetics of reactions involving this compound and for designing new synthetic methodologies.
Role as a Versatile Building Block for Complex Chemical Entities
The inherent reactivity of the sulfonyl fluoride group, coupled with the electronic properties of the trifluoromethyl-substituted pyridine ring, makes this compound an invaluable building block. It serves as a linchpin in the assembly of diverse and complex chemical structures.
Sulfonyl-containing compounds, particularly sulfonamides and sulfonate esters, are prominent structural motifs in pharmaceuticals, agrochemicals, and functional materials. eurjchem.com The synthesis of these derivatives often involves the reaction of a sulfonylating agent with an amine or an alcohol. eurjchem.com this compound is an effective precursor for these transformations.
The reaction of this compound with primary or secondary amines yields the corresponding sulfonamides. This transformation is a cornerstone of medicinal chemistry for creating libraries of potential drug candidates. Similarly, its reaction with alcohols or phenols, often in the presence of a base, affords sulfonate esters. These esters are not only stable compounds in their own right but also serve as useful intermediates in further synthetic manipulations, such as cross-coupling reactions. eurjchem.com
Recent methodologies have focused on activating the relatively stable sulfonyl fluoride group towards nucleophilic attack. For instance, the use of Lewis acids like calcium triflimide [Ca(NTf₂)₂] has been shown to facilitate the reaction between sulfonyl fluorides and a wide range of amines, including those that are sterically hindered or electronically deactivated. theballlab.com This method enhances the electrophilicity of the sulfur center, enabling sulfonamide bond formation under milder conditions and with broader substrate scope. theballlab.com
Table 1: Synthesis of Sulfonamides from Sulfonyl Fluorides
| Sulfonyl Fluoride Type | Amine Nucleophile | Activating Agent | Product | Key Finding |
|---|---|---|---|---|
| Electron-deficient Arylsulfonyl Fluoride | Highly Nucleophilic | Not required | Sulfonamide | Increased electrophilicity of the sulfonyl fluoride allows the reaction to proceed without a Lewis acid. theballlab.com |
| Electron-rich Arylsulfonyl Fluoride | Less Nucleophilic | Ca(NTf₂)₂ | Sulfonamide | Lewis acid activation is essential for coupling less reactive partners in high yield. theballlab.com |
| Heteroarylsulfonyl Fluoride | Aniline | Ca(NTf₂)₂ | Sulfonamide | The method is applicable to heteroaromatic systems, demonstrating its versatility. theballlab.com |
| Alkylsulfonyl Fluoride | Piperazine Derivative | Ca(NTf₂)₂ | Sulfonamide | The protocol extends to alkylsulfonyl fluorides, broadening its synthetic utility. theballlab.com |
This table is interactive. Click on the headers to sort the data.
Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore chemical space and identify novel biologically active compounds. The concept of using a central, reactive hub from which molecular complexity can be expanded is central to DOS. Aryl sulfonyl fluorides, including this compound, are well-suited for this role due to the robust nature and versatile reactivity of the sulfonyl fluoride group.
One powerful strategy involves Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of "click" reactions that utilize the S-F bond. nih.gov In a DOS context, a molecule containing the this compound core can be anchored to a solid support. The sulfonyl fluoride moiety then serves as a reactive handle for introducing a wide array of nucleophiles (e.g., phenols, amines, thiols), each creating a new derivative. This parallel synthesis approach allows for the rapid generation of large libraries of compounds from a single precursor, significantly accelerating the drug discovery process. nih.gov Furthermore, novel strategies using highly reactive 2-substituted-alkynyl-1-sulfonyl fluorides as hubs for reactions with nucleophiles like DMSO and DMF have been developed to create unique and highly functionalized olefinic sulfonyl fluoride cores stereoselectively. rsc.org
Fluorinated heterocyclic compounds are of immense interest in medicinal and agricultural chemistry due to the profound effects that fluorine substitution can have on a molecule's physicochemical and biological properties, such as metabolic stability and binding affinity. mdpi.come-bookshelf.de Trifluoromethylpyridines (TFMPs) are particularly important building blocks in this regard. nih.govjst.go.jpresearchoutreach.org
This compound can be utilized in several ways to construct more elaborate fluorinated heterocyclic systems. The pyridine ring itself can undergo nucleophilic aromatic substitution, particularly if additional activating groups are present. More commonly, the sulfonyl fluoride group can be transformed into other functionalities that then participate in cyclization reactions. For example, reduction of the sulfonyl fluoride to a thiol, followed by reaction with a suitable dielectrophile, could be a pathway to various sulfur-containing heterocycles. nih.gov The synthesis of TFMP derivatives often involves either chlorine/fluorine exchange reactions on trichloromethylpyridine precursors or cyclocondensation reactions using smaller trifluoromethyl-containing building blocks. nih.govresearchoutreach.orgresearchgate.net The resulting TFMPs serve as key intermediates for a wide range of agrochemicals and pharmaceuticals. researchoutreach.orgresearchgate.net
The sulfonyl group is a powerful tool for carbon-carbon bond formation, particularly in the synthesis of alkenes. The Julia-Kocienski olefination, for example, utilizes sulfones to create alkenes with high stereocontrol. While not a direct application of the sulfonyl fluoride, this compound can be readily converted to the necessary sulfone precursors.
More directly, recent research has shown that sulfonyl halides and esters can participate in olefination reactions that mimic the Horner-Wadsworth-Emmons reaction. acs.org These reactions involve the addition of a sulfonyl-stabilized carbanion to an aldehyde, followed by fragmentation to form an alkene. acs.org This methodology allows for the synthesis of vinyl sulfonyl fluorides, which are themselves valuable synthetic intermediates. Additionally, divergent synthetic routes starting from 2-trifluoromethyl-1,3-conjugated enynes have been developed to produce thioether-functionalized trifluoromethyl-alkynes, 1,3-dienes, and allenes through regioselective nucleophilic addition of sulfur compounds. nih.govrsc.org These fluorinated and sulfur-containing unsaturated compounds are valuable building blocks for further synthetic transformations. rsc.org
Function as a Selective Fluorinating Reagent
Beyond its role as a structural building block, the sulfonyl fluoride moiety can also act as a source of fluoride, enabling the compound to function as a fluorinating reagent. This is particularly relevant in deoxyfluorination reactions.
Deoxyfluorination, the conversion of an alcohol to an alkyl fluoride, is a fundamental transformation in organofluorine chemistry. ucla.edu Reagents like diethylaminosulfur trifluoride (DAST) have been widely used but suffer from significant drawbacks, including thermal instability and a propensity to cause elimination side reactions, which complicates purification. ucla.edusigmaaldrich.comacs.org
In this context, pyridinesulfonyl fluorides have emerged as superior deoxyfluorinating reagents. A prominent example is 2-pyridinesulfonyl fluoride (PyFluor), which demonstrates excellent thermal stability, is cost-effective, and provides high selectivity for fluorination over elimination. ucla.eduacs.org The reaction proceeds via the in-situ formation of a sulfonate ester intermediate from the alcohol and the pyridinesulfonyl fluoride, which is then displaced by a fluoride ion. The reaction requires a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). ucla.edusigmaaldrich.com
The presence of a trifluoromethyl group on the pyridine ring, as in this compound, is expected to enhance the reagent's efficacy. The electron-withdrawing nature of the CF₃ group increases the electrophilicity of the sulfur atom, potentially accelerating the initial formation of the sulfonate ester intermediate and facilitating the subsequent fluoride displacement. This leads to a more efficient and selective deoxyfluorination process. ucla.edu The advantages of PyFluor-type reagents include their ability to fluorinate a broad range of primary and secondary alcohols with minimal elimination byproducts, tolerance of various functional groups, and a significantly better safety profile compared to traditional reagents. sigmaaldrich.comcas.cn
Table 2: Comparison of Deoxyfluorination Reagents for a Model Secondary Alcohol
| Reagent | Yield of Fluoride (%) | Elimination (%) | Selectivity (F:E) | Key Characteristics |
|---|---|---|---|---|
| DAST | 65 | 19 | 3.4 : 1 | Thermally unstable, significant elimination. ucla.eduacs.org |
| Deoxo-Fluor | 68 | 13 | 5.2 : 1 | Less elimination than DAST but still significant. ucla.edu |
| PBSF | 57 | 10 | 5.7 : 1 | Moderate selectivity. acs.org |
| PyFluor | 79 | <4 | >20 : 1 | High yield, excellent selectivity, thermally stable. ucla.eduacs.org |
This table is interactive. Click on the headers to sort the data.
An exploration of the advanced applications of this compound reveals its significant potential across diverse fields of chemical science. This compound serves as a critical building block in the development of sophisticated research tools and materials, leveraging the unique reactivity of the sulfonyl fluoride group and the specific physicochemical properties imparted by the trifluoromethylpyridine core. Its utility is particularly notable in radiochemistry for medical imaging, the synthesis of high-performance polymers, and as a versatile tool in chemical biology for probing complex biological systems.
Future Research Directions and Unaddressed Challenges
Innovations in Green and Sustainable Synthetic Methodologies
The development of environmentally benign synthetic methods for producing sulfonyl fluorides is a critical area of ongoing research. Traditional methods often rely on harsh reagents and toxic solvents. digitellinc.com Modern approaches are increasingly focused on green chemistry principles to minimize environmental impact.
Key innovations in this area include:
One-Pot Syntheses: Researchers are developing one-pot, two-step procedures to synthesize sulfonyl fluorides from readily available starting materials like sulfonic acids. ccspublishing.org.cn These methods often use safer reagents and reduce the number of purification steps, thereby minimizing waste.
Water-Based Synthesis: The use of water as a reaction medium is a significant advancement in sustainable chemistry. digitellinc.com Surfactant-based catalytic systems are being explored to enable nucleophilic fluorination of sulfonyl chlorides in water, achieving high conversions to the desired sulfonyl fluorides. digitellinc.com
Eco-Friendly Reagents: A notable shift is the move away from highly toxic and difficult-to-handle reagents like SO2F2 gas or corrosive potassium bifluoride (KHF2). osaka-u.ac.jpresearchgate.net New protocols utilize safer and more stable alternatives. For instance, recent developments have shown that sulfonyl fluorides can be efficiently synthesized by reacting thiols or disulfides with specific reagents and potassium fluoride (B91410) (KF), producing only non-toxic salts as by-products. osaka-u.ac.jpeurekalert.org
Electrochemical Methods: Electrochemical synthesis offers a powerful and green alternative for generating sulfonyl fluorides from thiols or disulfides. mdpi.com These methods avoid harsh chemical oxidants and often proceed under mild conditions.
| Synthetic Approach | Key Features | Starting Materials | Primary Advantage | Reference |
|---|---|---|---|---|
| Aqueous Synthesis | Surfactant-based catalysis | Sulfonyl chlorides | Eliminates toxic organic solvents | digitellinc.com |
| One-Pot Process from Thiols | Uses a green oxidant and KF | Thiols, Disulfides | High efficiency, non-toxic by-products (NaCl, KCl) | osaka-u.ac.jpeurekalert.org |
| From Sulfonamides | In-situ conversion via pyrylium (B1242799) activation | Sulfonamides | Tolerates densely functionalized molecules | researchgate.net |
| Electrochemical Oxidation | Uses electric current for oxidation | Thiols, Disulfides | Avoids chemical oxidants, mild conditions | mdpi.com |
Exploration of Unprecedented Reactivity Modes and Transformations
While the sulfur-fluoride exchange (SuFEx) reaction has been a cornerstone of sulfonyl fluoride chemistry, recent studies have begun to uncover unconventional reactivity patterns. imperial.ac.uk The unique electronic properties conferred by the trifluoromethyl group and the pyridine (B92270) ring in 2-(trifluoromethyl)pyridine-4-sulfonyl fluoride make it a candidate for novel transformations.
Future research will likely focus on:
Beyond SuFEx: Exploring reaction pathways where the entire sulfonyl fluoride group (-SO2F) acts as a leaving group. imperial.ac.uk This could enable novel cross-coupling reactions and defluorosulfonylative transformations, expanding the synthetic utility of this class of compounds.
C-H Functionalization: Developing methods for the direct functionalization of the C-H bonds on the pyridine ring. Late-stage functionalization of complex pyridine-containing molecules is a highly sought-after transformation in medicinal chemistry. acs.org
Photocatalysis: Utilizing visible-light-mediated photocatalysis to initiate radical reactions. For example, the reductive coupling of sulfones bearing fluorinated pyridine groups with alkenes has been reported, showcasing the potential for forming new carbon-carbon bonds under mild conditions. researchgate.net
Cycloaddition Reactions: Investigating the participation of the pyridine ring in cycloaddition reactions, potentially leading to the synthesis of novel polycyclic heterocyclic systems. The trifluoromethyl group can significantly influence the regioselectivity and reactivity of such transformations. orgsyn.org
Integration of Machine Learning and AI in Reaction Prediction and Design
The complexity of chemical reactions presents a significant challenge for traditional methods development. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate discovery. nih.govucla.edu
Key areas for integration include:
Reaction Outcome Prediction: ML algorithms, such as random forests, can be trained on high-throughput experimentation data to predict the yield and optimal conditions for reactions involving sulfonyl fluorides. ucla.edunih.govacs.org This allows researchers to identify high-yielding conditions for new substrates a priori, saving significant time and resources. ucla.eduprinceton.edu
Retrosynthesis and Route Design: AI platforms can suggest novel synthetic routes for complex molecules containing the trifluoromethylpyridine scaffold. philadelphia.edu.jo By analyzing vast reaction databases, these tools can propose multi-step syntheses from commercially available starting materials.
Generative Design: AI can be used to design novel pyridine derivatives with desired properties. nih.govmdpi.com By combining generative models with predictive algorithms for activity and toxicity, researchers can prioritize the synthesis of compounds with the highest potential for specific applications. nih.govnih.gov
| AI/ML Application | Objective | Methodology | Potential Impact on Research | Reference |
|---|---|---|---|---|
| Reaction Optimization | Predict high-yielding conditions for new substrates | Training algorithms (e.g., random forest) on reaction data | Reduces experimental effort and resource expenditure | ucla.eduprinceton.edu |
| Retrosynthesis Planning | Identify viable multi-step synthetic pathways | Using AI to recursively suggest reaction steps | Accelerates the synthesis of complex target molecules | philadelphia.edu.jo |
| De Novo Drug Design | Generate novel molecular structures with desired biological activity | Employing generative models fine-tuned on known active compounds | Expands chemical space for drug discovery | nih.govnih.gov |
| Property Prediction | Forecast the fluorination strength of reagents | Neural networks trained on molecular descriptors | Aids in the rational selection of reagents for specific transformations | rsc.org |
Expansion into Novel Areas of Chemical Catalysis and Advanced Functional Materials
The distinct physicochemical properties imparted by the trifluoromethyl and sulfonyl fluoride groups make this compound an attractive building block for new technologies.
Future applications may emerge in:
Catalysis: The pyridine nitrogen and the electron-withdrawing substituents create a unique electronic environment, suggesting potential use as a ligand in transition metal catalysis. sigmaaldrich.com The development of catalysts for specific organic transformations is an active area of research.
Advanced Functional Materials: This class of compounds could be incorporated into polymers and other materials to create surfaces with tailored properties. tu-dresden.dewiley-vch.de Journals like Advanced Functional Materials report on materials with novel electronic, optical, or physical characteristics, an area where fluorinated compounds often excel. wiley.com
Agrochemicals and Pharmaceuticals: Trifluoromethylpyridine (TFMP) derivatives are already key components in numerous agrochemicals and pharmaceuticals due to their enhanced metabolic stability and biological activity. researchoutreach.orgnih.gov Continued research could lead to the discovery of new active ingredients for crop protection or therapeutic use. rsc.orgresearcher.life
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(trifluoromethyl)pyridine-4-sulfonyl fluoride, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves fluorination of pyridine precursors or substitution reactions. For example, sulfonyl chloride intermediates can be converted to sulfonyl fluorides using fluoride sources like KF or SF4. Critical conditions include anhydrous environments, controlled temperatures (20–80°C), and catalysts such as DMAP to enhance reactivity. Patents highlight multi-step syntheses involving LCMS-validated intermediates (e.g., m/z 742 [M+H]<sup>+</sup> in Example 237) .
Q. What analytical techniques are recommended for characterizing this compound, and how should method parameters be optimized?
- Methodological Answer : LCMS and HPLC are primary tools. For LCMS, electrospray ionization (ESI) in positive ion mode with m/z ranges 200–1000 is effective. HPLC retention times (e.g., 1.25 minutes under SQD-FA05 conditions) require optimized mobile phases (e.g., acetonitrile/water with 0.1% formic acid) and C18 columns . High-resolution mass spectrometry (HRMS) and <sup>19</sup>F NMR further confirm structure and purity.
Q. How does the sulfonyl fluoride group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl fluoride acts as an electrophile, reacting with amines, alcohols, or thiols under mild conditions (e.g., pH 7–9, room temperature). Kinetic studies suggest faster reactivity compared to sulfonyl chlorides due to fluoride’s leaving group ability. Side reactions (e.g., hydrolysis) are minimized in aprotic solvents like DMF .
Advanced Research Questions
Q. How can reaction conditions be optimized to synthesize derivatives of this compound with improved biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents. For example, introducing electron-withdrawing groups (e.g., -CF3) at the pyridine ring enhances metabolic stability. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids enables diversification, as seen in analogous trifluoromethylpyridine derivatives .
Q. How can researchers resolve contradictions in reported reactivity data for sulfonyl fluorides in aqueous versus non-aqueous environments?
- Methodological Answer : Contradictions arise from solvent polarity and pH effects. Computational modeling (DFT) predicts hydrolysis rates, while experimental validation via <sup>19</sup>F NMR kinetics in buffered solutions (pH 2–12) clarifies stability. For instance, sulfonyl fluorides show prolonged stability in acetonitrile but rapid hydrolysis in basic aqueous media .
Q. What experimental strategies are recommended to study the interaction of this compound with biological targets like enzymes or receptors?
- Methodological Answer : Use activity-based protein profiling (ABPP) with fluorescent or biotinylated probes. Competitive binding assays under physiological pH (7.4) and LCMS-based target identification (e.g., click chemistry with alkyne-tagged derivatives) are effective. Crystallography or cryo-EM can resolve binding modes, as demonstrated for similar sulfonyl fluorides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
